6-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Overview
Description
6-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a chemical compound characterized by its bromine atom and tetrahydropyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves multi-step organic reactions. One common method includes the bromination of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole using bromine in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. Large-scale production may involve continuous flow reactors and advanced purification techniques to meet commercial standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted indole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bromine atom makes it a versatile reagent for further functionalization.
Biology: In biological research, 6-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is studied for its potential biological activity. It may serve as a lead compound for drug discovery and development.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its unique structure may contribute to the development of new therapeutic agents.
Industry: In the chemical industry, this compound is utilized in the synthesis of various organic compounds. Its reactivity and stability make it valuable for industrial applications.
Mechanism of Action
The mechanism by which 6-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole exerts its effects involves interactions with specific molecular targets. The bromine atom and the tetrahydropyridine ring play crucial roles in these interactions, affecting various biochemical pathways.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to receptors, influencing signal transduction processes.
Comparison with Similar Compounds
6-Bromo-3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: This compound is structurally similar but has an additional benzyl group.
4-Bromo-1,2,3,6-tetrahydropyridine: A simpler compound lacking the indole ring.
Properties
IUPAC Name |
6-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLMBYHWTRHLNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2C=CC(=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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